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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of transient neurologic symptoms (TNS)

induced by the local anesthetics procaine and lidocaine. The information is compiled from peer-

reviewed clinical and preclinical studies to support research and development in

anesthesiology.

Executive Summary
Transient Neurologic Symptoms (TNS) are a well-documented complication of spinal

anesthesia, characterized by pain and dysesthesia in the lower back, buttocks, and legs, with

symptoms typically appearing within 24 hours and resolving within a few days.[1][2][3][4]

Clinical evidence consistently demonstrates a significantly lower incidence of TNS associated

with procaine compared to lidocaine.[1][2][5][6] While the definitive pathophysiology of TNS

remains to be fully elucidated, preclinical studies on neurotoxicity suggest that lidocaine has a

higher potential for causing neuronal damage and functional impairment than procaine.[7][8]

This guide synthesizes the key experimental data and methodologies from these comparative

studies.
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The following table summarizes the quantitative data on the incidence of TNS following spinal

anesthesia with procaine versus lidocaine from key clinical trials.

Study (Year)
Anesthetic
Group

Dose
Administered

Incidence of
TNS (%)

p-value

Hodgson et al.

(2000)[1][2][3]
Procaine

100 mg

(hyperbaric)
6% 0.007

Lidocaine
50 mg

(hyperbaric)
31%

Smith et al.

(2000)[9]
Procaine 100 mg (10%) 0% < 0.05

Lidocaine 100 mg (5%) 27%

Salmela &

Aromaa (1998)

[10]

Procaine 5% 0.9% N/A*

Note: The Salmela & Aromaa (1998) study was a pilot study focused on procaine and did not

have a concurrent lidocaine control group for direct statistical comparison, but noted the

incidence was markedly less than historically reported for lidocaine.[10]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are the protocols for a key human clinical trial and a relevant preclinical neurotoxicity

study.

Human Clinical Trial: Randomized Controlled Study[1][2]
[3]

Objective: To compare the incidence of TNS between procaine and lidocaine in patients

undergoing knee arthroscopy.

Study Design: A prospective, randomized, double-blind study.
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Patient Population: 70 adult outpatients (ASA physical status I-II) scheduled for knee

arthroscopy under spinal anesthesia.

Anesthetic Administration:

Procaine Group: Received 100 mg of hyperbaric procaine.

Lidocaine Group: Received 50 mg of hyperbaric lidocaine.

The 2:1 dose ratio was used to achieve a similar duration of surgical anesthesia.

TNS Assessment: A blinded investigator interviewed patients 24 hours after surgery. TNS

was defined as the presence of pain in the buttocks or lower extremities that began after

resolution of the spinal block.

Outcome Measures:

Primary: Incidence of TNS.

Secondary: Onset and duration of sensory and motor block, patient discomfort, incidence

of nausea, and time to hospital discharge.

Preclinical In Vivo Study: Rat Neurotoxicity Model[1]
Objective: To compare the neurotoxic effects of intrathecally administered procaine with

other local anesthetics.

Animal Model: Male Sprague-Dawley rats.

Study Design: Rats were randomly assigned to receive intrathecal injections of different local

anesthetics at various concentrations.

Drug Administration: An intrathecal catheter was placed, and animals received 0.12 µL/g

body weight of the anesthetic solution. The procaine group was tested at concentrations up

to 20%.

Assessment of Neurotoxicity:
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Functional Assessment: Walking behavior was observed to determine the time to normal

ambulation. Sensory threshold was also evaluated.

Histologic Assessment: After a set period, animals were euthanized, and the spinal cord

(L3), posterior and anterior nerve roots, and cauda equina were examined by light and

electron microscopy for signs of axonal degeneration or other abnormalities.

Key Findings: Rats treated with procaine, even at the highest concentration of 20%, showed

no histologic abnormalities in nervous tissue. In contrast, other local anesthetics like

prilocaine and mepivacaine caused axonal degeneration at high concentrations.

Visualizations: Experimental Workflow and
Proposed Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow of a typical randomized clinical trial comparing

procaine and lidocaine for the incidence of TNS.
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Caption: Workflow for a randomized controlled trial comparing TNS.

Proposed Signaling Pathway for Lidocaine-Induced
Neurotoxicity
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While the exact mechanism of TNS is not fully understood, research into lidocaine's neurotoxic

effects suggests a potential pathway involving calcium signaling. It is important to note that this

pathway has not been directly compared with procaine in the context of TNS.

Lidocaine (High Concentration)

↑ Intracellular Ca²⁺

CaMKII Activation

p38 MAPK Activation

Neuronal Apoptosis &
Dysfunction

Click to download full resolution via product page

Caption: Proposed pathway for lidocaine neurotoxicity.[11]

Conclusion
The available in vivo data from human clinical trials provides strong evidence that spinal

anesthesia with procaine is associated with a substantially lower risk of developing Transient

Neurologic Symptoms compared to lidocaine.[5][6] Preclinical neurotoxicity studies in animal

models corroborate these findings, indicating that procaine has a wider safety margin regarding

neuronal tissue damage.[1] While the underlying molecular mechanisms differentiating the TNS

potential of these two agents are still under investigation, the current body of evidence supports

the consideration of procaine as a viable alternative to lidocaine for short-duration spinal
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anesthesia, particularly when minimizing the risk of TNS is a priority. Further research into

specific TNS animal models and comparative molecular pathways is warranted to fully

understand the differential effects of these local anesthetics.
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[https://www.benchchem.com/product/b000508#in-vivo-comparison-of-procaine-and-
lidocaine-induced-transient-neurologic-symptoms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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